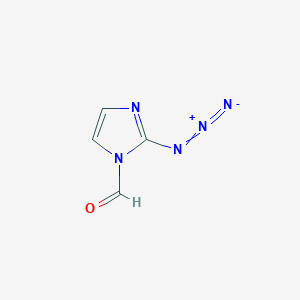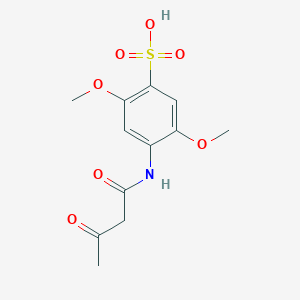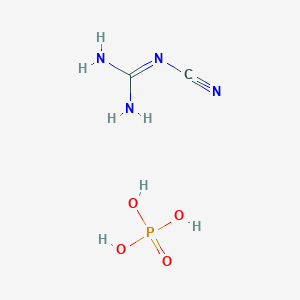
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the cyclocondensation of ethyl acetoacetate, phenylhydrazine, and acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and organic semiconductors .
Wirkmechanismus
The mechanism of action of ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed biological effects, such as antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
- 3,5-Diphenyl-1H-pyrazole
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of acetyl and phenyl groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
62538-29-8 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-12(9(2)17)15-16-13(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
VTFYUGRWJHZOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)



![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)

![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)


![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
